molecular formula C13H10BrFMgO B12582178 magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide

magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide

Cat. No.: B12582178
M. Wt: 305.42 g/mol
InChI Key: PEWBSMWRBUDUOX-UHFFFAOYSA-M
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Description

Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide, also known as 3-fluoro-4-methoxyphenylmagnesium bromide, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds in various chemical reactions. This compound is particularly useful in the synthesis of complex organic molecules due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide involves the reaction of 3-fluoro-4-methoxyphenyl bromide with magnesium metal in an anhydrous solvent, typically tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

3-fluoro-4-methoxyphenyl bromide+Mg3-fluoro-4-methoxyphenylmagnesium bromide\text{3-fluoro-4-methoxyphenyl bromide} + \text{Mg} \rightarrow \text{3-fluoro-4-methoxyphenylmagnesium bromide} 3-fluoro-4-methoxyphenyl bromide+Mg→3-fluoro-4-methoxyphenylmagnesium bromide

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous THF is typically used.

    Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

Scientific Research Applications

Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Involved in the preparation of advanced materials with specific properties.

    Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.

    Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity is due to the polarization of the carbon-magnesium bond, making the carbon atom electron-rich and capable of forming new bonds with electrophiles.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Similar in structure but lacks the fluoro and methoxy substituents.

    4-Methoxyphenylmagnesium Bromide: Similar but without the fluoro group.

    3-Fluorophenylmagnesium Bromide: Similar but without the methoxy group.

Uniqueness

Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide is unique due to the presence of both fluoro and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can lead to different electronic and steric effects compared to its analogs, making it a valuable reagent in specific synthetic applications.

Properties

Molecular Formula

C13H10BrFMgO

Molecular Weight

305.42 g/mol

IUPAC Name

magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide

InChI

InChI=1S/C13H10FO.BrH.Mg/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-7,9H,10H2;1H;/q-1;;+2/p-1

InChI Key

PEWBSMWRBUDUOX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC2=[C-]C=CC(=C2)F.[Mg+2].[Br-]

Origin of Product

United States

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